![molecular formula C16H15NO3 B5691953 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide](/img/structure/B5691953.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide, commonly known as DBDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DBDMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.32 g/mol.
Mechanism of Action
The mechanism of action of DBDMB involves the inhibition of enzymes involved in the degradation of neurotransmitters, such as acetylcholine and dopamine. By inhibiting these enzymes, DBDMB increases the levels of these neurotransmitters in the brain, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
DBDMB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DBDMB can inhibit the activity of acetylcholinesterase and butyrylcholinesterase with IC50 values of 0.12 and 0.55 μM, respectively. DBDMB has also been found to inhibit the activity of monoamine oxidase A and B, with IC50 values of 0.95 and 0.56 μM, respectively. In vivo studies have shown that DBDMB can improve cognitive function in animal models of Alzheimer's disease and depression.
Advantages and Limitations for Lab Experiments
DBDMB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in disease pathogenesis. However, DBDMB has some limitations for lab experiments. It has low aqueous solubility, which can limit its bioavailability in vivo. It also exhibits non-specific binding to proteins, which can interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research on DBDMB. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of DBDMB in vivo to determine its potential as a therapeutic agent for neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of DBDMB and to identify its molecular targets. Finally, DBDMB can be used as a lead compound for the development of novel inhibitors with improved potency and selectivity.
Synthesis Methods
The synthesis of DBDMB involves the reaction of 3-methylbenzoic acid with 3,4-methylenedioxyaniline in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield DBDMB. The overall yield of this synthesis method is approximately 50%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
DBDMB has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, DBDMB has been investigated as a potential therapeutic agent for these disorders.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-3-2-4-12(9-11)16(18)17-13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10H,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMVGXCHOHAQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methylbenzamide |
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